molecular formula C14H21NOS B14014062 N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide CAS No. 63017-99-2

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide

Cat. No.: B14014062
CAS No.: 63017-99-2
M. Wt: 251.39 g/mol
InChI Key: DACYDQSOYDMBRU-UHFFFAOYSA-N
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Description

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide is an organic compound with a complex structure that includes a hexanamide backbone, a phenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide typically involves the reaction of N-methyl-2-methylsulfanyl-hexanamide with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also help in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-methylsulfanyl-N-phenylpropanamide
  • N-Methyl-2-methylsulfanyl-N-phenylacetamide
  • N-Methyl-2-methylsulfanyl-N-phenylbutanamide

Uniqueness

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide is unique due to its specific combination of functional groups and its hexanamide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

63017-99-2

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

N-methyl-2-methylsulfanyl-N-phenylhexanamide

InChI

InChI=1S/C14H21NOS/c1-4-5-11-13(17-3)14(16)15(2)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3

InChI Key

DACYDQSOYDMBRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)N(C)C1=CC=CC=C1)SC

Origin of Product

United States

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